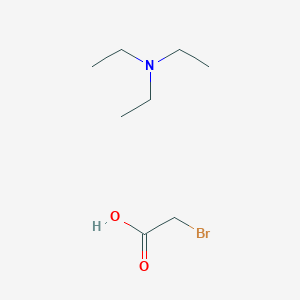
2-bromoacetic acid;N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoacetic acid;N,N-diethylethanamine is a compound that combines the properties of both bromoacetic acid and N,N-diethylethanamine. Bromoacetic acid is a colorless solid known for its strong alkylating properties, while N,N-diethylethanamine is a tertiary amine with a fishy odor commonly used in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromoacetic acid is typically prepared by the bromination of acetic acid using bromine in the presence of a catalyst, such as phosphorus tribromide. The reaction proceeds via the Hell–Volhard–Zelinsky reaction, which involves the substitution of a hydrogen atom in acetic acid with a bromine atom .
N,N-Diethylethanamine can be synthesized by the alkylation of diethylamine with ethyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production of 2-bromoacetic acid involves large-scale bromination of acetic acid using bromine and a suitable catalyst. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as ethanol or acetone.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution: Formation of amides, esters, and thioethers.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-Bromoacetic acid;N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 2-bromoacetic acid;N,N-diethylethanamine involves the alkylation of nucleophilic sites in target molecules. The bromine atom in 2-bromoacetic acid acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amines, thiols, and alcohols. This alkylation process can modify the structure and function of biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetic Acid: Similar to bromoacetic acid but with a chlorine atom instead of bromine.
Iodoacetic Acid: Similar to bromoacetic acid but with an iodine atom instead of bromine.
Triethylamine: Similar to N,N-diethylethanamine but with three ethyl groups attached to the nitrogen atom
Uniqueness
2-Bromoacetic acid;N,N-diethylethanamine is unique due to the combination of the strong alkylating properties of bromoacetic acid and the tertiary amine structure of N,N-diethylethanamine. This combination allows for versatile reactivity and a wide range of applications in various fields .
Propriétés
Numéro CAS |
39107-97-6 |
|---|---|
Formule moléculaire |
C8H18BrNO2 |
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
2-bromoacetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C2H3BrO2/c1-4-7(5-2)6-3;3-1-2(4)5/h4-6H2,1-3H3;1H2,(H,4,5) |
Clé InChI |
ULPQEHLOQQDONP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


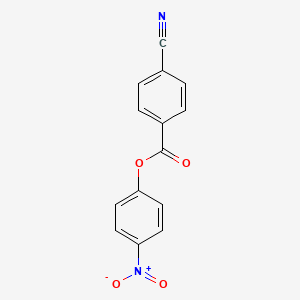
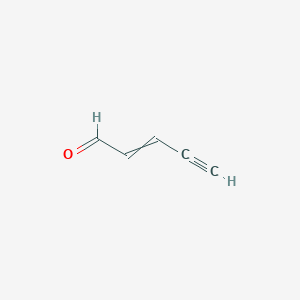
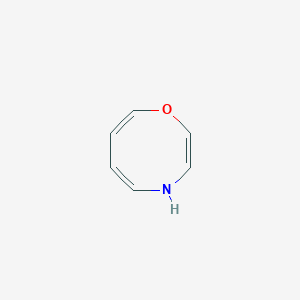
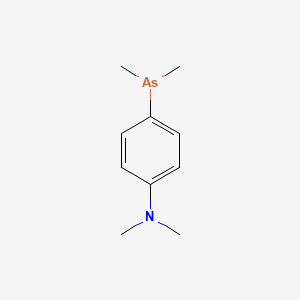
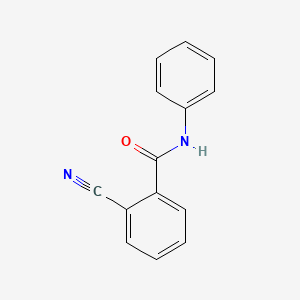
![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
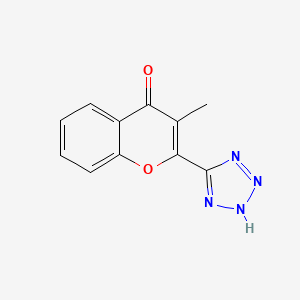
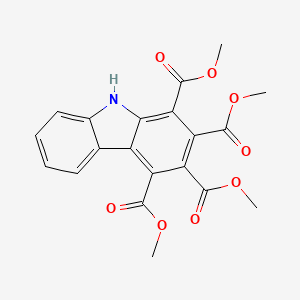

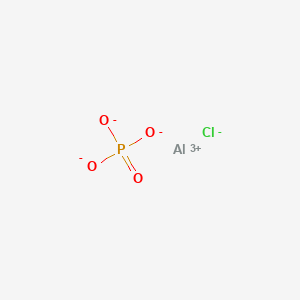
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)

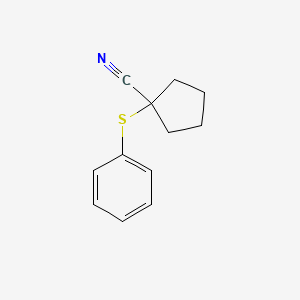
![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
